molecular formula C17H12ClN3O3S B5099509 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B5099509
M. Wt: 373.8 g/mol
InChI Key: AGYFSUJOTDLHRO-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mechanism of Action

The mechanism of action would depend on the biological or chemical process that the compound is involved in. For instance, many thiazole derivatives exhibit their biological activity by interacting with various enzymes or receptors in the body .

Future Directions

The future research directions could involve exploring the biological activity of this compound, optimizing its synthesis, or investigating its mechanism of action. Given the diverse biological activities of thiazole derivatives, this compound could potentially be a candidate for drug development .

Properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-6-7-11(8-15(10)21(23)24)16(22)20-17-19-14(9-25-17)12-4-2-3-5-13(12)18/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFSUJOTDLHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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